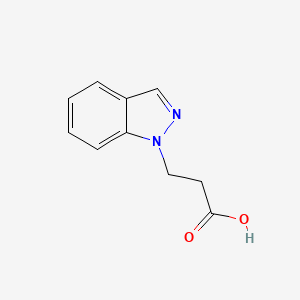

3-Indazol-1-yl-propionic acid

Description

Contextual Significance of Indazole Heterocycles in Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. mdpi.com This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. researchgate.netnih.gov The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The significance of the indazole core is underscored by its presence in a number of approved drugs and clinical candidates. For instance, niraparib (B1663559) is an indazole-containing compound used in cancer therapy, and axitinib (B1684631) is another indazole derivative employed in the treatment of renal cell carcinoma. nih.gov The biological activities attributed to indazole derivatives are extensive and include anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties, among others. mdpi.comresearchgate.netresearchgate.net This wide range of activities has cemented the indazole heterocycle as a cornerstone in the design of novel therapeutic agents.

Overview of Propionic Acid Derivatives in Pharmaceutical Sciences

Propionic acid and its derivatives represent a well-established and significant class of compounds in the pharmaceutical industry. The arylpropionic acids, in particular, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Ibuprofen and naproxen (B1676952) are prominent examples of arylpropionic acid derivatives that are widely used for their analgesic, anti-inflammatory, and antipyretic properties.

The carboxylic acid group of the propionic acid moiety is a key functional group that often plays a crucial role in the biological activity of these molecules. It can participate in important interactions with biological targets, such as enzymes and receptors. The versatility of the propionic acid scaffold allows for its incorporation into a wide range of molecular architectures to modulate their pharmacokinetic and pharmacodynamic profiles.

Rationale for Investigating 3-Indazol-1-yl-propionic Acid within Drug Discovery Paradigms

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activities. In this case, the well-documented therapeutic potential of the indazole nucleus is combined with the established pharmacological significance of the propionic acid moiety.

The synthesis of this compound has been reported in the scientific literature, providing a pathway for its preparation and subsequent biological evaluation. A study by A. M. L. Jesus and colleagues in 2006 detailed the synthesis of a series of N-1 and N-2 substituted indazoles, including this compound. The synthesis involved the reaction of this compound ethyl ester with an aqueous sodium hydroxide (B78521) solution, resulting in the desired carboxylic acid.

While the synthesis of this compound is established, detailed research findings on its specific biological activities are not extensively available in the public domain. However, based on the known properties of its constituent parts, it is hypothesized that this compound could exhibit a range of biological effects, including anti-inflammatory or anticancer activities. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

3-indazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUWAKLSFDQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Indazol 1 Yl Propionic Acid

Established Synthetic Pathways to 3-Indazol-1-yl-propionic Acid

The creation of this compound is typically achieved through a multi-step process that begins with the N-alkylation of the indazole ring, followed by the transformation of a precursor functional group into the final carboxylic acid.

Nucleophilic Substitution Reactions for N-Alkylation

A primary and widely employed method for synthesizing the carbon skeleton of this compound is the N-alkylation of 1H-indazole via a nucleophilic substitution reaction. nih.gov This approach commonly involves reacting the indazole anion with an alkyl halide bearing an ester group, such as ethyl 3-bromopropionate. The reaction is typically carried out in the presence of a base, which deprotonates the indazole to form the more nucleophilic indazolide anion.

The choice of base and solvent is critical in directing the alkylation to the desired N-1 position. nih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used. rsc.orgresearchgate.net This reaction initially yields an ester precursor, ethyl 3-(indazol-1-yl)propanoate, which must then be hydrolyzed to produce the final acid.

Hydrolysis of Indazole Ester Precursors

Following the successful N-alkylation with an ester-containing side chain, the resulting intermediate, such as ethyl 3-(indazol-1-yl)propanoate, is converted to this compound through hydrolysis. This transformation is a standard procedure in organic synthesis for converting esters to carboxylic acids.

Basic hydrolysis is the most common method, involving treatment of the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidification step with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound.

Base-Catalyzed Addition Reactions

An alternative pathway to the N-alkylation of indazole involves base-catalyzed conjugate addition, also known as a Michael addition. In this method, the indazole anion acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound, such as ethyl acrylate.

The reaction is facilitated by a base that generates the indazolide anion. This anion then attacks the β-carbon of the acrylate ester, a soft electrophile, leading to the formation of the N-1 substituted propanoate ester. Similar to the nucleophilic substitution pathway, this method also produces an ester precursor that requires subsequent hydrolysis to afford the target this compound. This approach can be advantageous as it often utilizes less hazardous reagents compared to alkyl halides.

Regioselectivity in Indazole Alkylation and Derivative Formation

Factors Influencing N-1 Versus N-2 Isomer Predominance

The ratio of N-1 to N-2 alkylated products is highly dependent on several factors, including the choice of solvent, the nature of the base and its counter-ion, steric hindrance on the indazole ring, and the electrophile itself. nih.gov

Solvent: Polar aprotic solvents like DMF can lead to mixtures of isomers, whereas less polar solvents like THF have been shown to favor N-1 selectivity under certain conditions. nih.govrsc.org

Base and Counter-ion: The combination of sodium hydride (NaH) as the base in THF is a promising system for achieving high N-1 selectivity. researchgate.net It is hypothesized that the sodium cation may coordinate with the N-2 nitrogen and an electron-rich group at the C-3 position, sterically directing the incoming electrophile to the N-1 position. beilstein-journals.orgnih.gov

Steric and Electronic Effects: Substituents on the indazole ring significantly impact the regioisomeric distribution. Bulky groups at the C-7 position can sterically hinder attack at the N-1 position, favoring N-2 alkylation. Conversely, certain substituents at the C-3 position can promote N-1 selectivity. nih.govresearchgate.net For example, indazoles with 3-carboxymethyl or 3-tert-butyl groups show greater than 99% N-1 regioselectivity when using NaH in THF. researchgate.net

| Indazole Substrate | Base | Solvent | N-1 : N-2 Ratio | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | K2CO3 | DMF | 58 : 42 | rsc.org |

| Methyl 1H-indazole-3-carboxylate | NaH | THF | >99 : 1 | nih.gov |

| 7-Nitro-1H-indazole | NaH | THF | <4 : >96 | researchgate.net |

| 1H-Indazole | NaHMDS | THF | N-1 favored | nih.gov |

| 1H-Indazole | NaHMDS | DMSO | N-2 favored | nih.gov |

Thermodynamic and Kinetic Control in Regioisomeric Synthesis

The predominance of one regioisomer over another can often be explained by the principles of thermodynamic versus kinetic control. wikipedia.org The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.gov This inherent stability often translates to the N-1 alkylated product being the thermodynamically favored isomer. nih.gov

Kinetic Product: The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. youtube.com Under certain conditions, such as lower temperatures and short reaction times, the N-2 isomer may be formed preferentially as the kinetic product. youtube.comlibretexts.org

Thermodynamic Product: The thermodynamic product is the most stable product. youtube.com N-1 substituted indazoles are typically more stable. rsc.orgnih.gov Reactions that are allowed to reach equilibrium, often by using higher temperatures or longer reaction times, will favor the formation of the more stable N-1 isomer. rsc.orglibretexts.org Some synthetic strategies exploit this by using conditions that allow for the equilibration of the initially formed kinetic product to the more stable thermodynamic product. nih.gov For instance, the use of β-halo ester electrophiles in DMF has been shown to provide N-1 substituted indazoles through a process of thermodynamic equilibration. nih.gov

By carefully selecting reaction conditions that favor thermodynamic equilibrium, chemists can maximize the yield of the desired this compound and minimize the formation of the unwanted N-2 isomer. rsc.org

Advanced Synthetic Approaches to Indazole Scaffolds

The construction of the indazole ring system is a pivotal step in the synthesis of this compound and its derivatives. Modern synthetic chemistry offers several powerful methods to achieve this, moving beyond classical techniques to offer greater efficiency, regioselectivity, and functional group tolerance.

Intramolecular N-N Bond Forming Cyclizations

Intramolecular N-N bond formation represents a significant strategy for the synthesis of the indazole nucleus. These methods often involve the cyclization of appropriately substituted aniline precursors. A notable approach is the oxidative cyclization of 2-aminomethyl-phenylamines. This method allows for the selective formation of various 2-substituted 2H-indazoles, 1H-indazoles, and 3-disubstituted 3H-indazoles, which are all valuable scaffolds in drug discovery organic-chemistry.org. The reaction can be optimized using reagents like ammonium molybdate and hydrogen peroxide at room temperature, offering a versatile and broadly applicable protocol that complements traditional reductive N-N bond-forming methods organic-chemistry.org.

Another prominent strategy involves the reductive cyclization of o-nitrobenzylamines. This transformation provides a direct route to the indazole core. Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones presents an effective method for the synthesis of N-phenyl-1H-indazoles nih.gov. While traditionally, ortho-bromo derivatives were preferred for higher yields, the use of more readily available and less expensive ortho-chloro precursors is a significant advantage nih.gov.

Recent advancements also include the silver(I)-mediated intramolecular oxidative C–H bond amination, which facilitates the construction of a variety of 1H-indazoles rug.nl. This method is particularly efficient for synthesizing 3-substituted indazoles that are challenging to obtain through other C–H amination routes rug.nl. Mechanistic studies suggest that this transformation proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant rug.nl.

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Tautomer Selectivity | Reference |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | 1H-, 2H-, and 3H-indazoles | organic-chemistry.org |

| Reductive Cyclization | o-Nitrobenzylamines | Reducing agents | Primarily 1H-indazoles | nih.gov |

| Intramolecular N-Arylation | o-Chloroarylhydrazones | Copper catalysts | N-Aryl-1H-indazoles | nih.gov |

| Oxidative C-H Amination | N-Aryl-N'-arylhydrazides | Silver(I) salts | 1H-Indazoles | rug.nl |

Palladium-Catalyzed Arylation and Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and the indazole scaffold is no exception. Direct C-H arylation has emerged as a powerful tool for the functionalization of the indazole core, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials mdpi.com.

The C3 position of 1H-indazoles, while historically challenging to functionalize due to its lower reactivity, can be effectively arylated using palladium catalysis. Mild and efficient protocols have been developed for the C3 direct arylation of 1H-indazoles using water as a solvent, which is environmentally benign mdpi.com. These reactions can be achieved with a low loading of a palladium catalyst such as Pd(OAc)₂ with a suitable ligand like PPh₃ at elevated temperatures mdpi.com. The use of bidentate ligands like 1,10-phenanthroline has also been crucial in achieving successful C3 arylation mdpi.com.

For 2H-indazoles, phosphine-free palladium-catalyzed C3 arylation has been reported in solvents like dimethylacetamide (DMA) mdpi.com. Furthermore, scalable methods for the C3-arylation of N(2)-protected indazoles have been developed using palladium-mediated Negishi reaction conditions, which involve the coupling of a 3-indazolylzinc species with an aryl halide acs.org.

| Arylation Position | Catalyst System | Ligand | Solvent | Key Features | Reference |

| C3 of 1H-Indazole | Pd(OAc)₂ | PPh₃ | Water | Green and mild conditions | mdpi.com |

| C3 of 1H-Indazole | Pd(OAc)₂ | 1,10-Phenanthroline | Toluene | High catalyst/ligand loading | mdpi.com |

| C3 of 2H-Indazole | Pd(OAc)₂ | None | DMA | Phosphine-free conditions | mdpi.com |

| C3 of N(2)-SEM-protected Indazole | Palladium catalyst | - | - | Negishi coupling, scalable | acs.org |

Chemical Modifications and Derivatization Strategies for this compound Analogues

The propionic acid side chain of this compound offers a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of analogues with potentially improved pharmacological properties.

Esterification and Amidation Routes

The carboxylic acid functional group can be readily converted into esters and amides, which are common modifications in medicinal chemistry to alter properties such as solubility, stability, and cell permeability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst rug.nlcambridgemedchemconsulting.comrsc.org. The reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the ester product rug.nl. The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally being more reactive than secondary alcohols cambridgemedchemconsulting.com. For instance, the esterification of propanoic acid with various alcohols has been studied, demonstrating the feasibility of this transformation cambridgemedchemconsulting.com.

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. This reaction is one of the most frequently used transformations in drug discovery colab.ws. Direct condensation of a carboxylic acid and an amine is challenging and often requires high temperatures. Therefore, coupling reagents are commonly employed to activate the carboxylic acid. A wide array of coupling reagents are available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) acs.org. Other classes of coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) colab.ws. These reagents facilitate amide bond formation under mild conditions with high yields acs.org.

| Transformation | Reagents | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol. |

| Amidation | Amine, Coupling Agent (e.g., EDC/HOBt, HATU) | Mild reaction conditions, high yields, wide variety of coupling agents available. |

Bioisosteric Replacement Strategies for Indazole Derivatives

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound without significantly altering its interaction with the biological target. The carboxylic acid group of this compound is a prime candidate for such modifications.

One of the most common bioisosteres for a carboxylic acid is the tetrazole ring nih.govcambridgemedchemconsulting.comrug.nlnih.gov. Tetrazoles have a similar pKa to carboxylic acids, allowing them to exist as anions at physiological pH, thus mimicking the carboxylate group's ability to engage in ionic interactions rug.nl. The tetrazole moiety is also generally more resistant to metabolic degradation than the carboxylic acid group rug.nl. The synthesis of 5-substituted tetrazoles often proceeds from the corresponding nitrile precursor through a [3+2] cycloaddition with an azide source acs.org.

Other acidic heterocycles that can serve as carboxylic acid bioisosteres include tetrazolones and oxadiazolinones cambridgemedchemconsulting.comrsc.org. These groups can offer advantages in terms of their acidity profile and metabolic stability. Non-acidic bioisosteres can also be employed to improve properties like cell permeability. These replacements often rely on maintaining key hydrogen bonding interactions or introducing other favorable interactions with the target protein nih.gov.

| Carboxylic Acid Bioisostere | Key Properties |

| 1H-Tetrazole | Similar pKa to carboxylic acid, metabolically stable, more lipophilic than carboxylate. |

| Tetrazolone | Can act as an acid bioisostere with potentially improved pharmacokinetic profiles. |

| Oxadiazolinone | Another acidic heterocycle used as a bioisosteric replacement. |

Molecular Simplification and Homologation Approaches

Molecular simplification is a strategy employed to reduce the structural complexity of a lead molecule while retaining its essential pharmacophoric features. This can lead to compounds with improved synthetic accessibility, better physicochemical properties, and potentially fewer off-target effects. For complex indazole derivatives, this could involve removing non-essential rings or simplifying substituent patterns researchgate.net.

Homologation refers to the process of extending a carbon chain by a single methylene (-CH₂-) unit. In the context of this compound, this would involve converting the propionic acid side chain to a butyric acid derivative. Homologation can be a useful tool in structure-activity relationship (SAR) studies to probe the optimal distance between the indazole core and a key interacting group on the target protein. The Arndt-Eistert reaction is a classical method for the one-carbon homologation of carboxylic acids. More modern approaches are continuously being developed to achieve this transformation under milder and more efficient conditions.

Preclinical Pharmacological Investigations and Biological Target Interactions

Antimicrobial Activities of Indazole Propionic Acid Derivatives

The indazole scaffold is a prominent feature in a variety of synthetic compounds that exhibit a wide spectrum of antimicrobial activities. nih.gov Derivatives of indazole propionic acid have been a particular focus of research, leading to the development of agents with notable efficacy against bacterial, fungal, and mycobacterial pathogens.

Derivatives of indazole have shown promising activity against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of novel N-methyl-3-aryl indazole derivatives were synthesized and evaluated for their antibacterial properties. Several of these compounds exhibited excellent inhibitory activity against pathogenic strains. orientjchem.org For example, specific derivatives showed significant efficacy against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.orgnih.gov

Another study focusing on indazole derivatives demonstrated good inhibitory profiles against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov Furthermore, certain indazolyl derivatives coupled with 7-aminocephalosporanic acid were evaluated, with one compound showing a maximum zone of inhibition against Bacillus thuringiensis, Staphylococcus aureus, and Bacillus subtilis, while displaying lower activity against E. coli.

The antibacterial potential of these compounds is often structure-dependent, with different substituents on the indazole ring influencing both the spectrum and potency of the activity.

Table 1: Antibacterial Activity of Selected Indazole Derivatives

The emergence of drug-resistant fungal infections, particularly those caused by Candida species, has spurred the search for new antifungal agents. Indazole and pyrazole (B372694) derivatives have been designed and evaluated as new anticandidal compounds. nih.gov Research has shown that the 3-phenyl-1H-indazole scaffold, in particular, demonstrates a broad spectrum of anticandidal activity. nih.gov

In a study evaluating a series of these derivatives, compounds with an N,N-diethylcarboxamide substituent were found to be the most active against Candida albicans and against both miconazole-susceptible and resistant Candida glabrata species. nih.gov Other studies have confirmed the activity of N-methyl-3-aryl indazoles against C. albicans. nih.gov The antifungal potency of these derivatives underscores the potential of the indazole framework in developing new treatments for candidiasis. nih.gov

Table 2: Anticandidal Activity of 3-Phenyl-1H-Indazole Derivatives

Indazole-containing derivatives have also been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. Although specific studies on 3-Indazol-1-yl-propionic acid are limited, related structures have shown notable activity. For instance, a series of 2-aryl-3-(1H-azol-1-yl)-1H-indole derivatives demonstrated interesting antitubercular effects against the M. tuberculosis H37Rv reference strain. While these compounds were found to be devoid of antifungal activity against Candida species, their antimycobacterial efficacy highlights another therapeutic avenue for related heterocyclic compounds.

Anti-Inflammatory Modulatory Effects

The aryl propionic acid class of compounds is well-established in pharmacology, forming the basis for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The indazole nucleus is also present in a number of compounds with demonstrated anti-inflammatory properties. nih.govmdpi.com Consequently, derivatives of indazole propionic acid are of significant interest for their potential to modulate inflammatory responses.

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose-dependent manner. nih.gov The investigation into the underlying mechanisms suggests that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. mdpi.comnih.gov In vitro assays have confirmed that various indazole derivatives can inhibit COX-2, with inhibition percentages ranging from 68% to 78% at maximum concentrations. nih.gov Furthermore, these compounds have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Table 3: In Vitro COX-2 Inhibitory Activity of Selected Indazole Derivatives

Antiprotozoal Spectrum Investigations

The indazole scaffold has proven to be a valuable template for the development of potent antiprotozoal agents. Derivatives have demonstrated significant in vitro activity against a variety of pathogenic protozoa, including those responsible for leishmaniasis, Chagas disease, giardiasis, and trichomoniasis.

In vivo studies on murine models of cutaneous leishmaniasis caused by Leishmania amazonensis have shown that certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives can produce a significant reduction in lesion development and parasite load, with efficacy comparable to the control drug amphotericin B. nih.govnih.govresearchgate.net Other 5-nitroindazole (B105863) derivatives have exhibited outstanding trypanocidal profiles against Trypanosoma cruzi, the parasite that causes Chagas disease, with some compounds being more active than the reference drug benznidazole. nih.gov

Furthermore, 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving to be more potent than the standard drug metronidazole. mdpi.comnih.gov

Table 4: Antiprotozoal Activity of Selected Indazole Derivatives

Mechanisms of Action and Molecular Target Elucidation

Understanding the molecular targets and mechanisms of action is crucial for the rational design and optimization of therapeutic agents. For indazole propionic acid derivatives, research has begun to elucidate the pathways through which they exert their pharmacological effects.

Antibacterial Mechanism: A novel class of indazole derivatives has been identified as potent inhibitors of bacterial DNA Gyrase B (GyrB). nih.gov This enzyme is a clinically validated target essential for bacterial DNA replication. By inhibiting the ATPase activity of GyrB, these compounds disrupt DNA supercoiling and synthesis, leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance. nih.gov

Antifungal Mechanism: The antifungal activity of azole-containing compounds, including indazole derivatives, is primarily attributed to the inhibition of ergosterol (B1671047) biosynthesis. drugbank.com The key molecular target is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). davidmoore.org.ukresearchgate.net Inhibition of this enzyme depletes ergosterol, a vital component of the fungal cell membrane, and leads to the accumulation of toxic sterol intermediates. This disrupts membrane integrity and the function of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth (fungistatic effect). drugbank.comslideshare.net

Anti-Inflammatory Mechanism: The principal mechanism for the anti-inflammatory effects of indazole and aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Many derivatives show selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. mdpi.comnih.gov Inhibition of COX-2 blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com Additionally, some indazole derivatives may exert their effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β and by scavenging free radicals. nih.gov

Antiprotozoal Mechanism: While the precise molecular targets for the antiprotozoal activity of many indazole derivatives are still under investigation, plausible mechanisms can be inferred from related compounds. For triazole derivatives active against T. cruzi, proposed targets include the cysteine protease cruzain and sterol 14α-demethylase (CYP51), which is essential for the parasite's membrane integrity. mdpi.com For Leishmania, the bifunctional enzyme Dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is critical for nucleotide biosynthesis, represents a potential target. mdpi.com

Enzyme Inhibition Studies (e.g., Protein Kinases, Enoyl-ACP Reductase)

The indazole core is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Analogues of this compound have been identified as modulators of several protein kinases, which are crucial regulators of cellular processes.

Notably, substituted indazole propionic acid derivatives have been developed as activators of AMP-activated protein kinase (AMPK). google.com AMPK acts as a master regulator of cellular energy homeostasis. researchgate.net Its activation can shift metabolic processes from ATP consumption to ATP production, making it a therapeutic target for metabolic diseases. researchgate.net

In addition to metabolic kinases, indazole derivatives have been designed as potent inhibitors of kinases involved in cell growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov One of the most potent compounds, known as compound 30 in a specific study, demonstrated an IC₅₀ value of 1.24 nM against VEGFR-2. nih.gov The inhibition of VEGFR-2 is a proven strategy in cancer therapy to disrupt tumor angiogenesis. nih.gov Other research has highlighted indazole derivatives as inhibitors against G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). nih.gov

| Compound Class | Target Enzyme | Activity | Potency (IC₅₀) |

|---|---|---|---|

| Substituted indazole propionic acid derivatives | AMP-activated protein kinase (AMPK) | Activation | Not specified |

| Indazole derivative (Compound 30) | VEGFR-2 | Inhibition | 1.24 nM |

| Indazole-paroxetine hybrids | G protein-coupled receptor kinase (GRK) | Inhibition | Not specified |

| Indazole derivatives | Protein Kinase A (PKA) | Inhibition | Not specified |

Enoyl-acyl carrier protein (ACP) reductase is another critical enzyme, particularly in bacteria like Mycobacterium tuberculosis, where it is a key component of the fatty acid synthase II (FAS-II) system. nih.govsphinxsai.com This enzyme is the target for the antitubercular drug isoniazid. sphinxsai.com While various classes of inhibitors have been developed against enoyl-ACP reductase, including pyrrolidine (B122466) carboxamides, a direct inhibitory action by this compound derivatives is not prominently documented in current research. sphinxsai.comresearchgate.net

Receptor Modulation Studies (e.g., GPR120/FFAR4)

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids that has emerged as a therapeutic target for type 2 diabetes and inflammatory conditions. nih.govnih.gov

Significant research has led to the identification of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. nih.govresearchgate.net Through structure-activity relationship (SAR) studies, researchers optimized the potency of this series for the GPR120 receptor. A key finding was that a specific (S,S)-cyclopropylcarboxylic acid motif conferred selectivity against the related GPR40 receptor. nih.govresearchgate.net The efficacy of these compounds was demonstrated in oral glucose tolerance studies in mice, where their glucose-lowering effects were shown to be mediated through GPR120 agonism, as the effect was absent in GPR120 null mice. nih.govresearchgate.net

Modulation of Cellular Pathways

The interaction of indazole propionic acid analogues with enzymes and receptors leads to the modulation of critical cellular signaling pathways.

The activation of AMPK by substituted indazole propionic acid derivatives directly engages pathways that control whole-body energy metabolism. google.comresearchgate.net AMPK activation works to restore energy homeostasis by stimulating ATP-producing catabolic pathways while suppressing energy-consuming anabolic processes. researchgate.net

Furthermore, the agonism of GPR120 by indazole analogues initiates downstream signaling cascades. nih.govresearchgate.net GPR120 activation is known to involve the recruitment of β-arrestin proteins. nih.govnih.gov The formation of a GPR120/β-arrestin complex can trigger anti-inflammatory pathways, including the attenuation of NF-κB signaling, a central pathway in inflammatory responses. nih.gov

Investigation of Oxidative Stress Modulation by Indazole Propionic Acid Analogues

Antioxidant Mechanisms

Analogues of indazole propionic acid have demonstrated notable antioxidant capabilities. The mechanism underlying these effects involves their ability to interfere with oxidation processes, such as lipid peroxidation. In one study, certain indazole derivatives, specifically 5-aminoindazole (B92378) and 6-nitroindazole (B21905), inhibited lipid peroxidation by as much as 70%.

Radical Scavenging Capabilities

The antioxidant properties of indazole derivatives are further supported by their ability to scavenge free radicals. This has been demonstrated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) scavenging assays.

Indazole derivatives have shown a concentration-dependent inhibition of DPPH free radicals, with maximum inhibition ranging between 39.35% and 51.26% for the tested compounds. Among the derivatives, 6-nitroindazole was identified as having the highest DPPH radical scavenging activity.

Similarly, these compounds have demonstrated an ability to scavenge nitric oxide. For instance, at a low concentration of 1μg/ml, indazole, 5-aminoindazole, and 6-nitroindazole showed inhibitions of 43.16%, 46.16%, and 69.5%, respectively. However, this particular scavenging activity was observed to decrease at higher concentrations.

| Compound | Assay | Activity/Inhibition |

|---|---|---|

| Indazole Derivatives (general) | DPPH Scavenging | 39.35% - 51.26% max inhibition |

| 6-Nitroindazole | DPPH Scavenging | Highest inhibition in its class |

| Indazole (1µg/ml) | Nitric Oxide Scavenging | 43.16% |

| 5-Aminoindazole (1µg/ml) | Nitric Oxide Scavenging | 46.16% |

| 6-Nitroindazole (1µg/ml) | Nitric Oxide Scavenging | 69.5% |

Computational Chemistry and Cheminformatics in 3 Indazol 1 Yl Propionic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.org In the context of 3-Indazol-1-yl-propionic acid, docking simulations are primarily used to understand how it might interact with biological receptors, such as proteins or enzymes, which is a foundational step in assessing its pharmacological potential.

The analysis of binding mode involves determining the specific orientation and conformation of the ligand (this compound) within the active site of a target protein. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. nih.gov For instance, in studies of similar indole-based compounds, the carboxylic acid group is often observed forming crucial hydrogen bonds or salt bridge interactions with charged amino acid residues like Arginine or Lysine within the receptor's binding pocket. mdpi.com

The energetics of this binding are quantified by a scoring function, which estimates the binding free energy. A lower (more negative) binding energy typically indicates a more stable and favorable interaction. For example, docking studies on various indazole derivatives have reported binding energies that correlate with their biological activity.

Table 1: Illustrative Binding Energies of Indazole Analogs with Target Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indazole Analog A | Protein Kinase | -7.45 | Tyr248, Lys273, Val268 researchgate.net |

| Indazole Analog B | Carbonic Anhydrase IX | -6.80 | Arg171 researchgate.net |

| Imidazolone Derivative | 4MAN Protein | -5.88 | Not Specified nih.gov |

This table presents data from related heterocyclic compounds to illustrate the typical outputs of binding energy analysis, as specific data for this compound is not publicly available.

Receptor affinity refers to the strength of the binding between a ligand and its receptor. Molecular docking scores serve as a primary method for the in silico prediction of this affinity. By comparing the calculated binding energy of this compound against a known inhibitor or the natural substrate of a target protein, researchers can hypothesize its potential efficacy. A strong predicted binding affinity (i.e., a very low docking score) suggests that the compound is a promising candidate for further experimental validation. researchgate.net Structural biology and molecular docking studies on related indol-1-yl acetic acids revealed that hydrophobic interactions and the distance between the acidic group and other parts of the molecule are critical for potent activity and high receptor affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. iosrjournals.org These calculations provide detailed information about electron distribution, orbital energies, and molecular stability, which are fundamental to understanding the chemical reactivity and spectroscopic properties of this compound.

Indazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. Quantum chemical calculations are essential for determining the relative stability of these tautomers. researchgate.net By calculating the total electronic energy and Gibbs free energy for each possible tautomer of this compound, researchers can predict the dominant form under specific conditions (e.g., in different solvents). beilstein-journals.org Studies on similar azole compounds show that the relative energies determine the equilibrium populations of each tautomer, which is crucial as different tautomers may exhibit distinct biological activities and chemical properties. beilstein-journals.orgresearchgate.net

Table 2: Theoretical Relative Energies of Tautomers for a Model Azole Compound

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (Toluene) |

|---|---|---|---|

| Tautomer E | 0.00 | 0.00 | ~60% beilstein-journals.org |

| Tautomer KE | 0.25 | 1.20 | ~40% beilstein-journals.org |

This table is based on data for a well-studied tautomeric azo dye (compound 3 in the cited source) to exemplify the principles of tautomeric stability analysis. beilstein-journals.org

Quantum chemical methods can accurately predict various thermochemical properties, including the enthalpy of formation, which is the change in enthalpy during the formation of the compound from its constituent elements. While experimental determination of these properties can be challenging, computational methods provide reliable estimates. researchgate.net For propionic acid itself, the experimentally derived enthalpy of formation in the liquid phase is approximately -510.8 kJ/mol. nist.gov Computational models, once benchmarked against known compounds, can be applied to calculate the enthalpy of formation for derivatives like this compound, providing crucial data for understanding its thermodynamic stability and reaction energetics.

Structural Elucidation through Spectroscopic and Diffraction Techniques

While computational methods predict structure, experimental techniques provide definitive confirmation. The structural elucidation of this compound relies on a combination of spectroscopic and diffraction methods to verify its chemical identity, purity, and three-dimensional arrangement in the solid state.

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for determining the carbon-hydrogen framework of the molecule, confirming the connectivity of the propionic acid sidechain to the indazole ring. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=N stretches from the indazole ring, would be expected. mdpi.com

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure. semanticscholar.org

X-ray Diffraction : For crystalline samples, single-crystal or powder X-ray diffraction (PXRD) provides unequivocal proof of structure. units.itmdpi.com It determines the precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. mdpi.comresearchgate.net Studies on related compounds have used X-ray diffraction to confirm molecular geometry and analyze intermolecular interactions like hydrogen bonding in the solid state. semanticscholar.org

Table 3: Common Spectroscopic and Diffraction Data for Structural Elucidation

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants. |

| ¹³C NMR | Carbon skeleton, number of unique carbon atoms. |

| FT-IR | Presence of functional groups (e.g., C=O, O-H, N-H). |

| Mass Spectrometry | Molecular weight, fragmentation patterns. |

X-ray Crystallography for Solid-State Conformation

To date, a public domain crystal structure of this compound has not been reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state.

In the absence of a specific crystal structure for this compound, researchers often turn to computational modeling and the crystallographic data of analogous structures to predict its solid-state conformation. For instance, studies on related heterocyclic compounds, such as imidazole and pyrazole (B372694) derivatives, reveal common conformational motifs and intermolecular interactions, like hydrogen bonding and π-stacking, which are likely to influence the crystal packing of this compound. Computational studies involving density functional theory (DFT) can be employed to predict the most stable conformations of the molecule, providing valuable insights into its likely solid-state structure.

Advanced NMR and IR Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound.

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the propionic acid side chain. The chemical shifts of the indazole protons are influenced by the electronic environment of the bicyclic system. The methylene protons of the propionic acid chain would likely appear as a pair of triplets, with their chemical shifts and coupling constants providing information about the rotational freedom around the C-C bonds.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon in the carboxylic acid group and the carbons of the indazole ring are particularly diagnostic.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

IR Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=N and C=C stretch (Indazole Ring) | 1650-1450 |

| C-O stretch (Carboxylic Acid) | 1320-1210 |

| O-H bend (Carboxylic Acid) | 1440-1395 and 950-910 |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer that is often present in the solid state and in concentrated solutions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for the rational design and optimization of drug candidates.

In the context of indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activities, such as the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov These studies typically involve:

Data Set Selection: A series of indazole analogs with known biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity. The predictive power of the model is then rigorously validated.

Emerging Therapeutic Applications and Future Research Directions

Development as Novel Therapeutic Agents

The indazole moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple, diverse biological targets. nih.govrsc.orgnih.govpharmablock.com This inherent versatility has spurred extensive research into indazole derivatives for a wide range of diseases.

Anti-Cancer Lead Optimization

The indazole scaffold is a core component of several approved anti-cancer drugs, primarily due to its ability to act as a bioisostere for native protein kinase binding motifs, effectively inhibiting pathways that drive tumor growth. nih.govnih.gov Derivatives of the indazole propionic acid structure are being optimized as lead compounds for next-generation cancer therapies.

Research has focused on modifying the indazole core and its substituents to create potent and selective kinase inhibitors. nih.govrsc.org For example, various indazole derivatives have been synthesized and evaluated for their ability to inhibit key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Polo-like kinase 4 (PLK4). nih.govnih.gov In many of these designs, the carboxylic acid group, or a bioisosteric equivalent, plays a crucial role in forming hydrogen bonds with key amino acid residues like arginine and threonine within the kinase's active site, enhancing binding affinity and potency. nih.gov

Furthermore, the propionic acid component itself may contribute to anti-cancer activity. Studies on propionic acid have shown it can induce cell death in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and promoting autophagy. rsc.org This dual functionality of the indazole propionic acid structure—kinase inhibition from the indazole core and potential induction of cell stress from the acid moiety—makes it a compelling framework for anti-cancer drug design. rsc.org

| Indazole-Based Kinase Inhibitor Class | Target Kinase(s) | Therapeutic Rationale in Cancer | Reference |

|---|---|---|---|

| Indazole-pyrimidine derivatives | VEGFR-2 | Inhibition of angiogenesis (blood vessel formation) that tumors need to grow. | nih.gov |

| 1H-Indazol-3-amine derivatives | FGFR1 | FGFR signaling is often dysregulated in various cancers, driving cell proliferation and survival. | nih.gov |

| Indazole-sulfonamide derivatives | Aurora Kinase A | Aurora kinases are essential for cell division (mitosis); their inhibition can halt the proliferation of cancer cells. | nih.gov |

| (3-Aryl-1H-indazol-6-yl)spiro derivatives | PLK4 | PLK4 is a master regulator of centriole duplication, and its over-activity can lead to genomic instability, a hallmark of cancer. | nih.gov |

Interventions for Neurological Disorders

While direct studies on 3-Indazol-1-yl-propionic acid in neurological disorders are emerging, significant insights can be drawn from its close structural analog, indole-3-propionic acid (IPA). IPA, a metabolite produced by gut microbiota, is a well-documented neuroprotective agent. hmdb.camdpi.comnih.gov It exhibits potent antioxidant and anti-inflammatory effects, which are critical for combating the neuroinflammation and oxidative stress associated with conditions like Alzheimer's disease, Parkinson's disease, and migraine. mdpi.comnih.gov

IPA is a powerful scavenger of free radicals and has been shown to protect neurons from damage induced by the amyloid-beta peptide, a key pathological feature of Alzheimer's disease. hmdb.canih.gov Given that the indazole core is a bioisostere of indole (B1671886), it is hypothesized that this compound could share these neuroprotective properties, making it a promising candidate for optimization as a therapeutic for neurodegenerative diseases. nih.gov

Strategies for Metabolic Disorders (e.g., Type 2 Diabetes)

One of the most exciting recent developments is the identification of novel indazole propionic acid derivatives as potent activators of AMP-activated protein kinase (AMPK). researchgate.netacs.orggoogle.com AMPK is a master regulator of cellular energy homeostasis and is considered a prime therapeutic target for metabolic diseases, including type 2 diabetes. researchgate.netnih.gov

Activation of AMPK can lead to:

Increased glucose uptake into muscles.

Decreased glucose production in the liver.

Enhanced fatty acid oxidation.

Improved insulin (B600854) sensitivity. nih.gov

A recent patent highlights a series of substituted indazole propionic acid derivatives designed specifically as AMPK activators for treating metabolic, inflammatory, and autoimmune diseases. acs.orggoogle.com This research establishes a direct link between the indazole propionic acid scaffold and a key mechanism for managing type 2 diabetes.

Again, parallel research on related microbial metabolites supports this direction. Higher levels of indole-3-propionic acid in the blood are associated with a reduced risk of developing type 2 diabetes. hmdb.ca This convergence of findings underscores the potential of using this compound as a foundational structure for developing new oral medications for metabolic disorders.

| Compound/Class | Mechanism of Action | Relevance to Metabolic Disease | Reference |

|---|---|---|---|

| Indazole Propionic Acid Derivatives | AMPK Activation | Directly targets a key enzyme (AMPK) that improves glucose and lipid metabolism, making it a promising therapeutic strategy for type 2 diabetes. | researchgate.netacs.org |

| Indole-3-Propionic Acid (IPA) | Unknown, but associated with improved metabolic health | Higher circulating levels are correlated with lower risk of type 2 diabetes and higher dietary fiber intake. | hmdb.ca |

Role of this compound as a Chemical Building Block in Complex Molecule Synthesis

Beyond its direct therapeutic potential, this compound is a valuable bifunctional building block for synthetic chemistry. Its structure offers two distinct reactive sites:

The indazole ring , which can undergo various modifications such as substitution on the benzene (B151609) ring or coupling reactions.

The carboxylic acid group of the propionic acid chain, which can be readily converted into esters, amides, and other functional groups.

This dual reactivity allows chemists to use this compound as a versatile starting material to construct more complex molecules. For instance, the carboxylic acid can serve as an anchor point to attach the molecule to other scaffolds, while the indazole ring can be tailored to optimize binding to a specific biological target. This approach is fundamental to medicinal chemistry, where libraries of related compounds are synthesized to explore structure-activity relationships (SAR) and identify the most effective drug candidate. Syntheses of related heterocyclic propanoic acids demonstrate the practical utility of such building blocks in creating novel chemical entities. chemicalbook.comnih.gov

Exploration of Novel Pharmacological Scaffolds Derived from Indazole Propionic Acid

The concept of a "privileged scaffold" is central to the value of the indazole core. rsc.orgnih.govdntb.gov.ua By using the indazole propionic acid molecule as a base, researchers can explore novel pharmacological scaffolds through systematic chemical modification. This process, known as lead optimization, involves making small, deliberate changes to the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties.

For example, the propionic acid chain can be lengthened or shortened, or replaced with other linker groups, to optimally position the indazole core within a target's binding pocket. The indazole ring itself can be decorated with different substituents to enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. The development of indazole-based inhibitors for various protein kinases is a prime example of this strategy, where the core scaffold is adapted to target different enzymes by modifying its peripheral chemical groups. nih.govnih.gov

Integration with Omics Technologies for Biomarker Discovery and Mechanistic Insights

Modern drug discovery is increasingly driven by "omics" technologies—genomics, proteomics, and metabolomics—which provide a global view of molecular changes in biological systems. Integrating these technologies with research on this compound can accelerate biomarker discovery and provide deeper mechanistic insights.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. Studies using metabolomics have been crucial in identifying the link between gut microbiota-derived indole-3-propionic acid and health outcomes. nih.govlu.setandfonline.com A similar approach could be used to understand how this compound alters cellular metabolism, which is particularly relevant given its role as an AMPK activator. researchgate.net

Proteomics: This is the large-scale study of proteins. Proteomic analyses can be used to identify the direct protein targets of a drug candidate and map the downstream signaling pathways it affects. acs.org For this compound, proteomics could confirm its binding to AMPK and reveal other potential off-target interactions, helping to predict both efficacy and potential side effects.

Transcriptomics: This involves analyzing an organism's complete set of RNA transcripts. It can reveal how a compound alters gene expression, providing clues about its long-term effects and mechanisms of action.

A powerful example of this integration is the use of shotgun metagenomics combined with targeted metabolomics, which has highlighted indole-3-propionic acid as a key protective metabolite in various disease models. nih.govlu.setandfonline.com Applying these multi-omics approaches to this compound will be essential for elucidating its precise biological roles and for identifying patient populations most likely to benefit from therapies derived from this promising scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Indazol-1-yl-propionic acid, and how can purity be optimized?

- Methodology : Synthesis often involves refluxing indole derivatives with sodium acetate in acetic acid, followed by crystallization and purification. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid are synthesized via reflux with acetic acid and sodium acetate, yielding crystalline precipitates that are washed and recrystallized (e.g., from DMF/acetic acid mixtures) . Purity (≥98%) can be achieved using HPLC or recrystallization, with verification via NMR and mass spectrometry .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm proton environments and carbon backbone.

- X-ray crystallography : Employ SHELXL for small-molecule refinement. Single-crystal diffraction data collected at 298 K with R factors <0.05 ensure high-resolution structures .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., average mass 189.214 Da for CHNO) .

Q. How can researchers differentiate this compound from structurally similar indole derivatives?

- Methodology : Combine chromatographic (HPLC with C18 columns) and spectroscopic techniques. For instance, distinct UV-Vis absorption profiles or unique -NMR signals (e.g., indazole vs. indole proton environments) aid differentiation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound?

- Methodology :

- Purity assessment : Verify compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature). For example, radioligand binding assays (e.g., [H]PSB-12150) require precise buffer compositions and receptor preparation methods .

- Stereochemical analysis : Use chiral chromatography to resolve enantiomers, as biological activity may vary with stereochemistry (e.g., DL- vs. L-tryptophan analogs) .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like serotonin receptors or CCR2 antagonists. For example, indole-indazolyl hydrazide derivatives show antitumor activity via docking-predicted interactions .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with bioactivity to optimize derivatives .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., DMF) or acetic acid/water mixtures for slow evaporation.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data. SHELXE is robust for phasing even with imperfect crystals .

Q. How can researchers validate the pharmacological relevance of this compound in disease models?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding (e.g., 5-HT receptors) using competitive binding assays .

- In vivo models : Administer derivatives in rodent models of inflammation or cancer, monitoring biomarkers (e.g., TNF-α levels) .

Data Analysis and Reproducibility

Q. What statistical approaches resolve discrepancies in dose-response data across studies?

- Methodology :

- Meta-analysis : Pool data from independent studies using random-effects models to account for variability.

- Sensitivity analysis : Identify outliers via Grubbs’ test or leverage heterogeneity metrics (e.g., I² statistic) .

Q. How do researchers ensure consistency in compound nomenclature across interdisciplinary studies?

- Methodology :

- IUPAC verification : Cross-check names using PubChem or ChemSpider (ID 3613) to avoid aliases like "3-Indolepropionic acid" or "β-Indolylpropionate" .

- Batch documentation : Maintain detailed synthesis protocols and spectral data in open-access repositories (e.g., Zenodo) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.